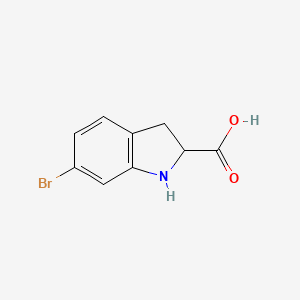

6-Bromoindoline-2-carboxylic acid

Description

Contextualization within the Saturated Heterocyclic Compound Class

6-Bromoindoline-2-carboxylic acid belongs to the class of saturated heterocyclic compounds. Unlike its aromatic counterpart, 6-bromoindole-2-carboxylic acid, the indoline (B122111) structure features a C2-C3 single bond, which imparts greater conformational flexibility. clockss.org This saturation significantly alters the electronic properties and reactivity of the molecule. The indoline scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds. researchgate.netbenthamdirect.comresearchgate.neteurekaselect.com The presence of the nitrogen atom within the five-membered ring makes the indoline moiety a good hydrogen bond acceptor and donor, which is a crucial feature for molecular recognition in biological systems. researchgate.net

The incorporation of a bromine atom at the 6-position of the indoline ring further enhances its utility. The carbon-bromine bond can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents at this position. This capability is instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies in drug development. researchgate.net

Positional Isomerism and Structural Analogs within Indoline and Indole (B1671886) Chemistry

Positional isomerism plays a critical role in defining the chemical and physical properties of bromoindoline-2-carboxylic acids. The location of the bromine atom on the benzene (B151609) ring significantly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions. sioc-journal.cnchemistrystudent.com While specific data for all positional isomers of this compound is not extensively documented, the concept can be understood by considering the possible attachment points for the bromine atom on the indoline ring (positions 4, 5, and 7). Each isomer would exhibit distinct reactivity patterns in, for example, electrophilic aromatic substitution reactions, due to the directing effects of the amine and carboxylic acid groups.

Table 1: Comparison of this compound and its Aromatic Analog

| Feature | This compound | 6-Bromoindole-2-carboxylic acid |

| CAS Number | Not available | 16732-65-3 organic-chemistry.org |

| Molecular Formula | C₉H₈BrNO₂ | C₉H₆BrNO₂ organic-chemistry.org |

| Molecular Weight | ~242.07 g/mol | 240.05 g/mol organic-chemistry.org |

| Ring System | Saturated (Indoline) | Aromatic (Indole) |

| Geometry | Non-planar, flexible | Planar, rigid |

| Reactivity | Nucleophilic nitrogen, amenable to C-Br coupling | Electrophilic substitution on the pyrrole (B145914) ring, C-Br coupling |

Strategic Significance as a Chiral or Achiral Synthetic Precursor

This compound possesses a stereocenter at the C2 position, meaning it can exist as a pair of enantiomers, (S) and (R). This chirality is of paramount importance in medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. ontosight.ai The (S)-enantiomer of indoline-2-carboxylic acid, in particular, is a valuable chiral building block for the synthesis of complex natural products and pharmaceuticals. ontosight.airesearchgate.net

The synthesis of enantiomerically pure this compound can be approached in several ways. One common method is the resolution of a racemic mixture, which can be achieved through the formation of diastereomeric salts with a chiral amine, followed by separation and subsequent liberation of the desired enantiomer. Alternatively, asymmetric synthesis can be employed to directly produce the desired enantiomer. This can involve the use of chiral auxiliaries or biocatalytic methods, such as enzymatic resolutions. researchgate.netsioc-journal.cnrug.nl For instance, the enzyme phenylalanine ammonia (B1221849) lyase has been used in the synthesis of (S)-ortho-chlorophenylalanine, a precursor to (S)-indoline-2-carboxylic acid. researchgate.net

The primary synthetic route to indoline-2-carboxylic acids involves the reduction of the corresponding indole-2-carboxylic acids. sioc-journal.cngoogle.comresearchgate.net This transformation can be accomplished through various methods, including catalytic hydrogenation over platinum or palladium catalysts, or by chemical reduction using reagents like sodium in liquid ammonia or stannous chloride in the presence of hydrogen chloride gas. google.comnih.govgoogle.com The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the bromine substituent.

The resulting chiral or achiral this compound serves as a versatile precursor. The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols. Simultaneously, the bromine atom provides a handle for introducing molecular diversity through cross-coupling reactions, making this compound a strategic starting material for the synthesis of a wide array of complex molecular targets.

An in-depth examination of the synthetic pathways leading to this compound reveals a landscape of both classical reduction methodologies and innovative de novo strategies. This heterocyclic compound, a halogenated derivative of the indoline-2-carboxylic acid core, serves as a valuable building block in medicinal chemistry and materials science. The synthetic approaches are broadly categorized into the hydrogenation of indole precursors and the construction of the indoline scaffold from acyclic or simpler cyclic starting materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-2,4,8,11H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJZZFYVMWJPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C1C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromoindoline 2 Carboxylic Acid

The synthesis of 6-bromoindoline-2-carboxylic acid is primarily achieved through two distinct strategic approaches: the reduction of the corresponding indole (B1671886) precursor, 6-bromoindole-2-carboxylic acid, or through de novo construction of the bicyclic indoline (B122111) system.

Chemical Reactivity and Strategic Derivatization of 6 Bromoindoline 2 Carboxylic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, allowing for the introduction of a wide range of functionalities through established synthetic protocols.

Esterification: The conversion of the carboxylic acid to an ester is a common transformation. One of the most fundamental methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, often requiring the use of excess alcohol as the solvent to drive the reaction to completion. masterorganicchemistry.com Alternative methods that proceed under milder conditions involve the use of coupling agents. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) effectively facilitates esterification by activating the carboxylic acid, allowing for high yields even with sterically hindered alcohols. organic-chemistry.org In the context of related indole (B1671886) scaffolds, esterification of indole-2-carboxylic acids has been successfully achieved using concentrated sulfuric acid in ethanol (B145695) at elevated temperatures.

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is often challenging because the basic amine can deprotonate the acidic carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.org To overcome this, the carboxylic acid must first be activated. DCC is a widely used coupling reagent that facilitates amide bond formation by converting the hydroxyl group of the carboxylic acid into a good leaving group, which is then displaced by the amine nucleophile. libretexts.org Boronic acids have also been identified as effective catalysts for the direct amidation of aromatic carboxylic acids, promoting the reaction under dehydrating conditions. rsc.org

Table 1: Selected Reagents for Esterification and Amidation

| Transformation | Reagent(s) | Conditions | Notes |

| Esterification | Alcohol, H₂SO₄ (catalyst) | Heat, often with alcohol as solvent | Fischer Esterification; equilibrium process. masterorganicchemistry.com |

| Esterification | Alcohol, DCC, DMAP (catalyst) | Room temperature | Steglich Esterification; effective for hindered substrates. organic-chemistry.org |

| Amidation | Amine, DCC | Room temperature | Forms a dicyclohexylurea byproduct. libretexts.org |

| Amidation | Amine, Boronic Acid (catalyst) | Heat, dehydrating conditions | Catalytic direct amidation. rsc.org |

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde.

Reduction to Alcohols: Carboxylic acids are readily reduced to primary alcohols by powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF). libretexts.orgcommonorganicchemistry.com LiAlH₄ is highly reactive, while borane reagents can offer greater selectivity, for instance, reducing a carboxylic acid in the presence of an ester. commonorganicchemistry.com Catalytic hydrosilylation, using catalysts based on earth-abundant metals like manganese, has also emerged as a method for reducing carboxylic acids to alcohols under mild conditions. nih.gov

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more difficult to achieve directly as aldehydes are more easily reduced than carboxylic acids. libretexts.org A common strategy involves a two-step process. First, the carboxylic acid is converted into a more reactive derivative, such as an acyl chloride. The resulting acyl chloride can then be reduced to an aldehyde using a poisoned catalyst system, like the Rosenmund reduction (H₂, Pd/BaSO₄), or with specific hydride reagents that are less reactive than LiAlH₄. libretexts.org

Acyl Halide Formation: Acyl halides are highly reactive carboxylic acid derivatives and serve as important intermediates. wikipedia.org Acyl chlorides are the most common and are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orgwikipedia.org The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. educato.ai

Anhydride (B1165640) Formation: Symmetrical or asymmetrical anhydrides can be synthesized from the carboxylic acid. A common laboratory method involves the reaction of an acyl chloride with a carboxylate salt or a carboxylic acid. libretexts.org This nucleophilic acyl substitution reaction yields the anhydride and a halide salt or hydrogen chloride. libretexts.orglibretexts.org

Reactions Involving the Bromo Substituent

The bromo group on the aromatic portion of the indoline (B122111) ring is a key handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. wikipedia.org It involves the coupling of the aryl bromide of 6-bromoindoline-2-carboxylic acid with an organoboron reagent, such as a boronic acid or a boronic ester. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the transmetalation step in the catalytic cycle. wikipedia.orgscispace.com This method is widely used to synthesize biaryl structures and other conjugated systems. libretexts.org The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide range of boronic acids, including those bearing various functional groups. rsc.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org The transformation is catalyzed by a palladium complex in the presence of a suitable phosphine (B1218219) ligand (e.g., XantPhos, SPhos) and a strong base, such as sodium tert-butoxide (NaOt-Bu). acsgcipr.orgchemrxiv.org This reaction would allow for the direct amination at the 6-position of the indoline ring, providing access to a variety of N-arylated derivatives. The choice of ligand is crucial for the success of the reaction and depends on the specific substrates being coupled. wikipedia.org

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent |

| Suzuki-Miyaura | Boronic Acid / Ester | Pd(PPh₃)₄ or Pd(OAc)₂ / Phosphine Ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DME (often with water) |

| Buchwald-Hartwig | Primary or Secondary Amine | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligand (e.g., XantPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |

Direct nucleophilic aromatic substitution (SₙAr) of the bromo substituent on this compound is generally challenging. The indoline ring system is electron-rich, which disfavors the addition-elimination mechanism typical for SₙAr reactions. Such reactions usually require the presence of strong electron-withdrawing groups on the aromatic ring to activate the halide towards nucleophilic attack.

However, in some cases, nucleophilic substitution on indole systems can be achieved under specific conditions. For certain activated indole substrates, nucleophiles can displace leaving groups at the 2-position. nii.ac.jp For the bromo group at the 6-position, copper-catalyzed reactions, often referred to as Ullmann-type couplings, can be an alternative to achieve substitution with nucleophiles like amines, alcohols, or thiols, though these reactions often require high temperatures.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org In the case of this compound, both the indoline nitrogen (after protection) and the C2-carboxylate group can potentially serve as DMGs.

A DMG functions by coordinating with a strong base, typically an organolithium reagent, to facilitate deprotonation at a specific ortho position. baranlab.orgorganic-chemistry.org For the this compound scaffold, the N-H and O-H protons are acidic and would be removed first by a strong base. Therefore, protection of both the indoline nitrogen (e.g., as an amide or carbamate) and the carboxylic acid (e.g., as an ester) is a prerequisite for a successful DoM strategy targeting a C-H bond on the aromatic ring.

Once protected, the N-acyl or N-alkoxycarbonyl group is a potent DMG. This group would direct lithiation to the C7 position, the only available ortho position on the benzene (B151609) ring. The bromine atom at C6 and the bulky substituent at C2 would sterically hinder approach to the C5 and C3 positions, respectively, further favoring metalation at C7. The resulting C7-lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Table 1: Potential Directed Ortho Metalation of a Protected 6-Bromoindoline-2-carboxylate This table presents a theoretical pathway as direct literature examples for this specific substrate are limited.

| Reactant (Protected) | Base | Electrophile (E+) | Product (at C7) |

|---|---|---|---|

| N-Boc-6-bromoindoline-2-carboxylate | s-BuLi/TMEDA | (CH₃)₂CO | 2-hydroxyprop-2-yl |

| N-Pivaloyl-6-bromoindoline-2-carboxylate | n-BuLi | I₂ | Iodo |

| N-Boc-6-bromoindoline-2-carboxylate | t-BuLi | CO₂ | Carboxy |

| N-Pivaloyl-6-bromoindoline-2-carboxylate | s-BuLi/TMEDA | TMSCl | Trimethylsilyl |

Reactivity at the Indoline Nitrogen Atom

The nitrogen atom of the indoline ring is a secondary amine and, as such, is a key site for nucleophilic reactions. Its reactivity is central to the synthesis of a diverse array of derivatives.

The indoline nitrogen can be readily alkylated or acylated under standard conditions. N-alkylation typically involves reacting the indoline with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. akademisains.gov.my Similarly, N-acylation is achieved using acylating agents like acyl chlorides or acid anhydrides. clockss.orgbeilstein-journals.org These reactions are often high-yielding and chemoselective for the nitrogen atom.

In the context of the closely related 6-bromoindole (B116670), N-alkylation is a well-established procedure. For instance, 6-bromoindole has been successfully alkylated with various electrophiles, such as methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate and propargyl bromide, using sodium hydride (NaH) as the base in dimethylformamide (DMF). nih.gov These methods are directly applicable to the this compound scaffold, although protection of the carboxylic acid as an ester is generally required to prevent its interference as an acidic proton source.

Table 2: Representative N-Alkylation and N-Acylation Reactions on the Indole/Indoline Core

| Substrate | Reagent | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| 6-Bromoindole | Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | NaH | DMF | N-Alkylated indole | nih.gov |

| 6-Bromoindole | Propargyl bromide | NaH | DMF | N-Alkylated indole | nih.gov |

| Indole | Various Carboxylic Acids | Boric Acid | Mesitylene | N-Acylated indole | clockss.org |

| Indole | Thioesters | Cs₂CO₃ | Xylene | N-Acylated indole | beilstein-journals.orgnih.gov |

| 5-Bromoindole | Dibenzyl carbonate | DABCO | DMA | N-Benzylated indole | google.com |

The indoline nitrogen can also serve as a nucleophilic center for the construction of new heterocyclic rings. This is a valuable strategy for creating complex, polycyclic molecules with potential biological activity. The synthesis of such derivatives often begins with an N-acylation or N-alkylation step to introduce a functionalized side chain, which then undergoes an intramolecular cyclization.

For example, derivatives of the related 5-bromoindole-2-carboxylic acid have been used to synthesize various N-heterocyclic compounds. The synthesis typically starts by converting the carboxylic acid to a hydrazide. This hydrazide can then be reacted with reagents like carbon disulfide to form oxadiazole rings, or with various aldehydes and ketones to form hydrazone derivatives which can be further cyclized. nih.govresearchgate.net This synthetic logic can be extrapolated to this compound to generate a similar library of fused or linked heterocyclic systems.

Electrophilic and Nucleophilic Aromatic Substitution on the Indoline Ring System

The benzene portion of the this compound core is susceptible to both electrophilic and nucleophilic substitution, allowing for further diversification of the molecule.

Electrophilic Aromatic Substitution (EAS): The regioselectivity of EAS on the 6-bromoindoline (B1282224) ring is governed by the combined electronic effects of the bromine atom and the annulated amino group of the indoline. The amino group is a powerful activating, ortho, para-director, while the bromine atom is a deactivating, ortho, para-director. The directing effects of these two groups converge on the C5 and C7 positions. The amino group strongly activates the ring towards electrophiles, making these substitutions feasible. nih.gov Therefore, electrophilic attack is predicted to occur preferentially at the C5 and C7 positions. For example, regioselective dibromination of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid yields the 5,6-dibromo derivative, demonstrating the accessibility of these positions to electrophiles. rsc.org

Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic aromatic substitution of the bromine atom at C6 via an addition-elimination mechanism is generally unfavorable. wikipedia.org This type of reaction typically requires the presence of strong electron-withdrawing groups (ortho or para to the leaving group) to stabilize the negatively charged Meisenheimer complex intermediate, which are absent in this molecule. libretexts.org

However, the bromine atom is an excellent handle for modern transition-metal-catalyzed cross-coupling reactions, which serve as a synthetic equivalent to nucleophilic substitution. Palladium-catalyzed reactions such as Suzuki, Stille, Buchwald-Hartwig amination, and Sonogashira couplings can be effectively employed to form new carbon-carbon and carbon-heteroatom bonds at the C6 position. This has been demonstrated in the synthesis of the bCSE inhibitor NL3, where the bromine atom of a 6-bromoindole derivative is substituted with a 7-chlorobenzo[b]thiophene (B1589383) group using a palladium catalyst. nih.gov

Table 3: Potential Regioselective Reactions on the Benzene Ring

| Reaction Type | Reagent/Catalyst System | Expected Position of Functionalization | Product Feature |

|---|---|---|---|

| Electrophilic Bromination | Br₂ / Acetic Acid | C5 or C7 | Addition of a second bromine atom |

| Electrophilic Nitration | HNO₃ / H₂SO₄ | C5 or C7 | Introduction of a nitro group |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | C6 | C-C bond formation (biaryl) |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | C6 | C-N bond formation |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | C6 | C-C bond formation (alkyne) |

Spectroscopic and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 6-bromoindoline-2-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals characteristic signals for each proton in the molecule. In a typical solvent like DMSO-d6, the spectrum would exhibit distinct peaks corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the indoline (B122111) core. For instance, a related compound, N-(1-(Adamantan-1-yl)ethyl)-6-bromo-1H-indole-2-carboxamide, shows signals including a singlet for the NH proton at δ 11.66 ppm, and multiplets for the aromatic protons between δ 7.16 and δ 7.63 ppm. nih.gov The chemical shifts and coupling patterns of these protons provide crucial information for assigning their positions.

Below is a representative table of ¹H NMR data for a derivative, which illustrates the types of signals observed.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| NH | 11.66 | s (singlet) | - |

| H-5 | 7.63-7.52 | m (multiplet) | - |

| H-7 | 7.28 | d (doublet) | 1.4 |

| H-4 | 7.16 | dd (doublet of doublets) | 8.6, 1.7 |

Data for N-(1-(Adamantan-1-yl)ethyl)-6-bromo-1H-indole-2-carboxamide in DMSO-d6 nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The ¹³C NMR spectrum displays a signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. For example, the carbonyl carbon of the carboxylic acid group would appear significantly downfield. In a related bromoindole derivative, the carbon signals were observed in the range of δ 103.3 to 160.7 ppm. nih.gov

A representative table of ¹³C NMR data for a derivative is provided below.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O | 160.7 |

| C-7a | 137.5 |

| C-3a | 133.3 |

| C-2 | 126.6 |

| C-5 | 123.8 |

| C-4 | 123.1 |

| C-6 (C-Br) | 115.1 |

| C-3 | 103.3 |

Data for N-(1-(Adamantan-1-yl)ethyl)-6-bromo-1H-indole-2-carboxamide in DMSO-d6 nih.gov

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the complete three-dimensional structure, multi-dimensional NMR techniques are employed. emerypharma.comsci-hub.seuwa.edu.au

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This helps to establish the connectivity of the proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. emerypharma.comsdsu.edu This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.comsdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides crucial information about the stereochemistry and conformation of the molecule. nih.gov

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. uab.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound. For instance, the calculated exact mass of this compound (C₉H₆BrNO₂) is 238.95819 Da. nih.gov HRMS can confirm this mass with a high degree of accuracy, distinguishing it from other compounds with the same nominal mass. For example, in a study of a derivative, the calculated m/z for [M+H]⁺ was 401.1223, and the found value was 401.1224, confirming the elemental composition. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of this compound. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH). libretexts.org The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds within the molecule.

The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. The carboxylic acid group is particularly prominent, giving rise to a very broad O–H stretching vibration, typically spanning from 2500 to 3300 cm⁻¹. libretexts.orglibretexts.org This broadness is a result of extensive hydrogen bonding between carboxylic acid molecules, which often exist as dimers in the condensed phase. libretexts.org Superimposed on this broad signal are the sharper C-H stretching peaks. libretexts.org The carbonyl (C=O) stretch of the carboxylic acid provides a strong, sharp absorption band typically found between 1700 and 1730 cm⁻¹. uc.edu

The indoline ring system also presents characteristic signals. The N-H stretch of the secondary amine within the indoline ring is expected in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations from the benzene ring portion of the molecule typically appear between 3000 and 3100 cm⁻¹. vscht.cz Furthermore, C=C stretching vibrations within the aromatic ring give rise to moderate bands in the 1475-1600 cm⁻¹ region. uc.edu The carbon-bromine (C-Br) bond is identified by its stretching vibration in the lower frequency "fingerprint region," generally appearing between 515 and 690 cm⁻¹. libretexts.orgorgchemboulder.com

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1700-1730 | Strong |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium |

| Aromatic Ring | C=C Stretch | 1475-1600 | Medium-Weak |

| Indoline Ring | N-H Stretch | 3300-3500 | Medium |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Strong |

| Alkyl Halide | C-Br Stretch | 515-690 | Medium-Strong |

This table presents the typical infrared absorption frequencies for the functional groups in this compound. The exact positions and intensities can vary based on the sample's physical state and intermolecular interactions.

Chiroptical Spectroscopic Methods for Enantiomeric Purity (if applicable)

The carbon atom at position 2 of the indoline ring in this compound is a stereocenter, as it is bonded to four different groups: the nitrogen atom, the C3 carbon of the ring, a hydrogen atom, and the carboxylic acid group. Consequently, the molecule is chiral and can exist as a pair of enantiomers: (S)- and (R)-6-Bromoindoline-2-carboxylic acid.

Chiroptical spectroscopic methods are essential for distinguishing between these enantiomers and determining the enantiomeric purity (or enantiomeric excess, e.e.) of a sample. google.com These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools for this purpose. An ECD spectrum plots the difference in absorption of left- and right-circularly polarized UV-Vis light as a function of wavelength. Enantiomers produce mirror-image ECD spectra, so the spectrum can be used to identify which enantiomer is present and in what excess. mdpi.com When combined with quantum chemical calculations, the experimental ECD spectrum can be used to determine the absolute configuration (AC) of the chiral center.

Similarly, VCD measures the differential absorption of left- and right-circularly polarized infrared light, providing a "chiral fingerprint" based on the molecule's vibrational modes. The separation of racemic mixtures of indoline-2-carboxylic acid derivatives is a crucial step in the synthesis of certain pharmaceuticals, often achieved through methods like chiral high-performance liquid chromatography (HPLC). acs.orggoogle.comlongdom.orgresearchgate.net The enantiomeric purity of the separated products is then confirmed using these chiroptical techniques.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information for this compound in the solid state. This technique can unambiguously determine bond lengths, bond angles, and torsional angles, revealing the precise conformation of the indoline ring and the orientation of the substituent groups. mdpi.com For chiral molecules, X-ray crystallography can also establish the absolute configuration.

Beyond the intramolecular details, this method is invaluable for elucidating the complex network of intermolecular interactions that govern the crystal packing. In the crystal lattice of this compound, several types of non-covalent interactions are expected to play a significant role.

Hydrogen Bonding: Strong hydrogen bonds are anticipated. The carboxylic acid groups typically form centrosymmetric dimers via O-H···O interactions. mdpi.com Additionally, the N-H group of the indoline ring can act as a hydrogen bond donor, potentially interacting with the carbonyl oxygen of a neighboring molecule (N-H···O). mdpi.com

Halogen Bonding: The bromine atom at the C6 position can participate in halogen bonding, acting as an electrophilic region (a σ-hole) that interacts with a nucleophilic atom on an adjacent molecule.

π–π Stacking: The planar aromatic rings of the indoline system can stack on top of each other, leading to stabilizing π–π interactions. nih.govrsc.org

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that define the crystal lattice. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-N, C=O, C-Br). |

| Bond Angles | The angles between adjacent bonds. |

| Torsional Angles | The dihedral angles that define the molecular conformation. |

| Intermolecular Contacts | The distances and geometries of non-covalent interactions like hydrogen bonds and π-stacking. eurjchem.comrsc.org |

| Absolute Configuration | The absolute spatial arrangement of atoms for a chiral molecule (e.g., R or S). |

This table summarizes the key structural parameters obtained from a single-crystal X-ray diffraction analysis.

Theoretical and Computational Investigations of 6 Bromoindoline 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the reactivity of molecules. For 6-bromoindoline-2-carboxylic acid, these theoretical approaches can offer a detailed understanding of its behavior at a molecular level.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By applying DFT, it is possible to predict the optimized geometry and various electronic properties of this compound. The introduction of a bromine atom at the 6-position of the indoline (B122111) ring is expected to influence the electron distribution and molecular geometry.

Computational studies on analogous indole (B1671886) derivatives have successfully employed DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to determine ground state properties. researchgate.net For this compound, these calculations would likely reveal a non-planar structure for the indoline ring, similar to other proline analogues. nih.gov The bromine atom, being electron-withdrawing, would perturb the electron density of the aromatic ring, which in turn affects the bond lengths, bond angles, and dihedral angles throughout the molecule.

Table 1: Predicted Ground State Properties of this compound (Theoretical)

| Property | Predicted Value |

| Dipole Moment | ~2.5 - 3.5 D |

| Total Energy | Varies with basis set |

| Point Group | C1 |

Note: These values are theoretical estimations based on similar compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. frontiersin.org

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich indoline ring system, while the LUMO is expected to be distributed over the carboxylic acid group and the aromatic ring. The presence of the electron-withdrawing bromine atom would likely lower the energies of both the HOMO and LUMO compared to the unsubstituted indoline-2-carboxylic acid. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Theoretical)

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.0 to -6.5 |

| LUMO | ~ -1.5 to -2.0 |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 |

Note: These values are theoretical estimations based on similar compounds.

Computational methods can also predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. researchgate.net

For this compound, the calculated NMR spectra would show characteristic shifts for the protons and carbons of the indoline ring and the carboxylic acid group. The bromine substitution would induce notable changes in the chemical shifts of the aromatic protons and carbons. Similarly, theoretical IR spectra can be computed to identify the characteristic vibrational frequencies, such as the C=O stretch of the carboxylic acid and the N-H stretch of the indoline ring. bohrium.commdpi.com

Table 3: Predicted Key Spectroscopic Parameters for this compound (Theoretical)

| Parameter | Predicted Value |

| ¹³C NMR (C=O) | ~ 170-180 ppm |

| ¹H NMR (N-H) | ~ 3.5-4.5 ppm |

| IR (C=O stretch) | ~ 1700-1750 cm⁻¹ |

| IR (N-H stretch) | ~ 3300-3400 cm⁻¹ |

Note: These values are theoretical estimations based on similar compounds.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies provide deeper insights into the dynamic behavior of molecules, including their conformational preferences and reaction pathways.

Indoline-2-carboxylic acid is an analogue of proline and is known to exhibit distinct conformational preferences. acs.orgacs.org The five-membered ring of the indoline core can adopt various puckered conformations. nih.govnih.gov A comprehensive conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers and the energy barriers between them.

Studies on similar proline analogues have shown that the relative stability of different conformers can be influenced by solvent effects. acs.org For this compound, it is expected that the orientation of the carboxylic acid group relative to the indoline ring will be a key determinant of conformational stability. The presence of the bulky bromine atom may also introduce steric constraints that favor certain conformations.

Computational studies are invaluable for elucidating the mechanisms of chemical reactions by identifying intermediates and transition states. For this compound, theoretical investigations could explore various potential reactions, such as those involving the carboxylic acid group or the secondary amine of the indoline ring.

DFT calculations can be used to map out the reaction pathways, providing the Gibbs free energies of reactants, intermediates, transition states, and products. researchgate.netacs.org This information is critical for understanding the feasibility and kinetics of a given reaction. For instance, the mechanism of esterification or amidation at the carboxylic acid position could be computationally modeled to predict the most favorable reaction conditions.

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)

A comprehensive search for crystallographic data and subsequent Hirshfeld surface analysis specifically for this compound did not yield any dedicated studies on this particular compound. While research exists on the non-covalent interactions of related bromo-substituted indole derivatives, the specific data required for a detailed analysis of this compound is not available in the public domain based on the conducted searches.

In the context of bromo-substituted indole derivatives, studies on similar compounds highlight the significant role of various non-covalent interactions. For instance, research on other bromoindole structures reveals the prevalence of hydrogen bonding involving the carboxylic acid and indole N-H groups, as well as halogen bonding where the bromine atom acts as an electrophilic region. Furthermore, π-π stacking interactions between the aromatic rings of the indole core are often observed, contributing to the stability of the crystal structure.

Although specific data tables and detailed research findings for this compound are not available, a hypothetical analysis based on its structure would anticipate several key non-covalent interactions. The presence of the carboxylic acid group suggests strong O-H···O hydrogen bonding, likely forming dimers. The indole N-H group would also be a potential hydrogen bond donor. The bromine atom at the 6-position could participate in Br···O or Br···N halogen bonds, as well as weaker C-H···Br interactions. The aromatic system would likely engage in π-π stacking and C-H···π interactions.

Future experimental work to determine the crystal structure of this compound would be necessary to enable a thorough Hirshfeld surface analysis and provide a definitive understanding of its non-covalent interaction profile.

Applications in Advanced Organic Synthesis and Enabling Chemical Research

Role as a Key Intermediate in Complex Heterocyclic Synthesis

The indoline (B122111) core is a prevalent motif in numerous biologically active natural products and pharmaceutical agents. 6-Bromoindoline-2-carboxylic acid provides a reliable starting point for the synthesis of complex heterocyclic systems, enabling researchers to access novel chemical entities with potential therapeutic applications.

The bromine atom at the 6-position of the indoline ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reactivity allows for the introduction of diverse aryl, heteroaryl, or alkenyl groups, thereby facilitating the construction of elaborate polycyclic systems. For instance, this compound has been utilized as a building block in the synthesis of inhibitors for bacterial cystathionine (B15957) γ-lyase (bCSE), where the bromine atom is substituted via cross-coupling to assemble complex residues onto the indole (B1671886) core. nih.gov Such synthetic strategies are crucial for developing new antibacterial agents that can potentiate the effects of existing antibiotics. nih.gov

Furthermore, the indole nucleus itself, derivable from the indoline scaffold, is a fundamental component of many alkaloids and is essential in the total synthesis of natural products. aablocks.comrsc.org The ability to functionalize the 6-position via the bromo-substituent provides a powerful method for creating structural diversity in these complex targets.

Chirally pure indoline derivatives are highly sought after in medicinal chemistry due to the stereospecific interactions of enantiomers with biological targets. While direct asymmetric synthesis using this compound is not extensively detailed in the provided results, the related compound, trans-indoline-2-carboxylic acid, has been resolved into optically pure enantiomers using (-)-ephedrine. clockss.org This suggests that similar resolution strategies could be applied to derivatives of this compound.

Moreover, the synthesis of chirally enriched molecules often relies on the use of chiral pool starting materials or asymmetric catalysis. For example, the asymmetric synthesis of the marine alkaloid (+)-dragmacidin D involved a key step of direct asymmetric methylation on a related carboxylic acid to set the stereocenter. nih.gov The indoline-2-carboxylic acid framework is a key component in the synthesis of (S)-indoline-2-carboxylic acid from L-phenylalanine, demonstrating the utility of the chiral pool approach to access enantiomerically pure indolines. researchgate.net These methodologies highlight the potential for using this compound as a precursor in the synthesis of complex, chirally enriched molecules.

Building Block in Materials Science Research

The application of this compound extends beyond pharmaceuticals into the realm of materials science. Its aromatic and heterocyclic nature makes it an interesting component for advanced materials. Specifically, the parent compound, 6-Bromoindole-2-carboxylic acid, is noted for its use in the synthesis of materials for organic electronics. chemimpex.com The ability to undergo polymerization and form ordered structures makes such indole derivatives promising candidates for creating novel organic semiconductors and other functional materials.

Synthesis of Functional Polymers and Oligomers

A thorough investigation of scientific databases and chemical literature did not yield specific examples of the polymerization or oligomerization of this compound to create functional polymers or oligomers. While the bifunctional nature of the molecule, containing both a secondary amine and a carboxylic acid, theoretically allows for its use in step-growth polymerization to form polyamides, no such studies have been reported.

Similarly, the bromine atom could potentially be used as a site for post-polymerization modification or for initiating certain types of polymerization, but research detailing these approaches with this specific monomer is currently unavailable. The synthesis of oligomers from related indole derivatives has been reported, suggesting that the fundamental chemistry for linking such heterocyclic units exists chemimpex.com. However, direct application to this compound has not been described.

Precursor for Optoelectronic or Supramolecular Materials

The potential of this compound as a precursor for optoelectronic or supramolecular materials is suggested by research on analogous compounds. For instance, polymers derived from indole-6-carboxylic acid have been investigated for their electrochromic properties, indicating that the indole scaffold can be a component of functional materials for electronic devices. The bromine atom on the 6-position of the indoline ring could serve as a key site for introducing functionalities that tune the electronic properties of resulting materials.

In the field of supramolecular chemistry, the carboxylic acid and the N-H group of the indoline ring are capable of forming hydrogen bonds, a key interaction in the self-assembly of supramolecular structures. While general descriptions from chemical suppliers suggest its use in the synthesis of advanced materials and organic electronics, specific research findings, including detailed synthesis and characterization of such materials derived from this compound, are absent from the reviewed literature. The instability of some diindolylamines due to oxidative oligomerization has been noted, which could be a consideration in the design of stable materials from indoline derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromoindoline-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via bromination of indoline-2-carboxylic acid derivatives using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled acidic conditions . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. acetic acid), and reaction temperature (60–80°C). Post-synthesis purification via recrystallization or reverse-phase HPLC ensures ≥95% purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : NMR should show characteristic aromatic proton splitting patterns (δ 7.2–7.8 ppm for bromo-substituted indoline) and carboxylic acid proton (δ 12–13 ppm). NMR confirms the carbonyl carbon (δ ~170 ppm) .

- Mass Spectrometry : ESI-MS should exhibit [M+H] at m/z 256.0 (CHBrNO) .

- X-ray Crystallography : Resolves spatial arrangement of the bromine substituent and carboxylic acid group .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a key intermediate in synthesizing bioactive molecules, such as kinase inhibitors or GPCR modulators. The bromine atom enables Suzuki-Miyaura cross-coupling for functionalization at the 6-position .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine substituent influence the reactivity of this compound in palladium-catalyzed coupling reactions?

- Methodological Answer : Bromine’s electron-withdrawing nature enhances oxidative addition with Pd(0) catalysts (e.g., Pd(PPh)), but steric hindrance at the 6-position may reduce coupling efficiency. Computational DFT studies (e.g., Gaussian 16) model transition states to predict optimal ligands (e.g., XPhos) and solvent systems (toluene/water) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Data Normalization : Compare IC values under standardized assay conditions (e.g., ATP concentration in kinase assays) .

- Metabolic Stability Testing : Use liver microsomes to assess whether discrepancies arise from differential metabolism .

- Crystallographic Analysis : Resolve binding modes to confirm target engagement vs. off-target effects .

Q. How can researchers achieve enantioselective synthesis of this compound for chiral drug development?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation of precursor indoles .

- Enzymatic Resolution : Lipase-mediated hydrolysis of ester intermediates (e.g., CAL-B lipase in tert-butanol) .

Q. What computational tools predict the physicochemical properties and pharmacokinetics of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.